molecular formula C9H11NO B3302161 2,4,6-Trimethylpyridine-3-carbaldehyde CAS No. 91591-84-3

2,4,6-Trimethylpyridine-3-carbaldehyde

Cat. No.: B3302161
CAS No.: 91591-84-3
M. Wt: 149.19 g/mol
InChI Key: BFYCFODZOFWWAA-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three methyl groups at the 2, 4, and 6 positions of the pyridine ring and an aldehyde group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyridine-3-carbaldehyde can be synthesized through various methods. One common synthetic route involves the oxidation of 2,4,6-trimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group at the 3 position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic oxidation and continuous flow reactors. The choice of oxidizing agent and reaction conditions is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyridine-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylpyridine-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3 position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

2,4,6-trimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYCFODZOFWWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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